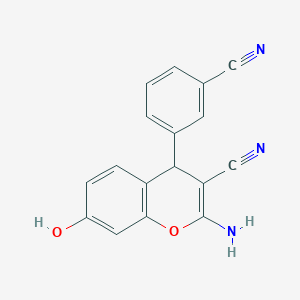
1,1'-(Cyclobutanediyl)bis-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-(Cyclobutanediyl)bis-benzene can be synthesized through several methods. One common approach involves the photochemical cycloaddition of styrene derivatives. The reaction typically requires ultraviolet light to induce the cycloaddition, forming the cyclobutane ring with phenyl substituents.
Industrial Production Methods
Industrial production of 1,1’-(Cyclobutanediyl)bis-benzene may involve similar photochemical methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and controlled light sources.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Cyclobutanediyl)bis-benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the phenyl groups to cyclohexyl groups.
Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-(Cyclobutanediyl)bis-benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which 1,1’-(Cyclobutanediyl)bis-benzene exerts its effects involves binding to specific molecular targets. For example, it can bind to DNA, inhibiting the synthesis of RNA and DNA, which is crucial for its potential anticancer activity . The compound may also interact with proteins and enzymes, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutane, 1,2-diphenyl, cis: A stereoisomer with different spatial arrangement of phenyl groups.
(2-Phenylcyclobutyl)benzene: Another structural isomer with phenyl groups in different positions.
Uniqueness
1,1’-(Cyclobutanediyl)bis-benzene is unique due to its trans configuration, which imparts distinct chemical and physical properties compared to its cis isomer. This configuration affects its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
99415-93-7 |
|---|---|
Formule moléculaire |
C16H16 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
(1-phenylcyclobutyl)benzene |
InChI |
InChI=1S/C16H16/c1-3-8-14(9-4-1)16(12-7-13-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clé InChI |
RMPAXPOFLJVREM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(Z)-2-(4-Oxo-3,4-dihydro-2h-benzo[e][1,3]thiazin-2-ylidene)acetonitrile](/img/structure/B12832823.png)



![5-Amino-1-(4-chloro-phenyl)-4-[4-(3,4-dimethoxy-phenyl)-thiazol-2-yl]-1,2-dihydro-pyrrol-3-one](/img/structure/B12832841.png)
